molecular formula C7H6O3S B15325406 2-Formyl-5-methylthiophene-3-carboxylic acid

2-Formyl-5-methylthiophene-3-carboxylic acid

Cat. No.: B15325406
M. Wt: 170.19 g/mol
InChI Key: VXFBPEBEMXQMQV-UHFFFAOYSA-N
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Description

2-Formyl-5-methylthiophene-3-carboxylic acid is an organic compound with the molecular formula C7H6O3S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Properties

Molecular Formula

C7H6O3S

Molecular Weight

170.19 g/mol

IUPAC Name

2-formyl-5-methylthiophene-3-carboxylic acid

InChI

InChI=1S/C7H6O3S/c1-4-2-5(7(9)10)6(3-8)11-4/h2-3H,1H3,(H,9,10)

InChI Key

VXFBPEBEMXQMQV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(S1)C=O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Formyl-5-methylthiophene-3-carboxylic acid typically involves the functionalization of thiophene derivatives. One common method is the formylation of 5-methylthiophene-2-carboxylic acid using Vilsmeier-Haack reaction conditions, which involves the use of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Formyl-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: 2-Carboxy-5-methylthiophene-3-carboxylic acid.

    Reduction: 2-Hydroxymethyl-5-methylthiophene-3-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

2-Formyl-5-methylthiophene-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Formyl-5-methylthiophene-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its mechanism would depend on the specific biological target it interacts with, which could involve binding to enzymes or receptors and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiophene-2-carboxylic acid: Lacks the formyl group, making it less reactive in certain types of chemical reactions.

    2-Formylthiophene-3-carboxylic acid: Similar structure but without the methyl group, which can influence its reactivity and physical properties.

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